molecular formula C15H12N2O4S B12560720 (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea

(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea

Cat. No.: B12560720
M. Wt: 316.3 g/mol
InChI Key: MVLZORBEWYFNSB-GDWCLCACSA-N
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Description

(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea core flanked by two 2,4-dihydroxyphenyl groups, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea typically involves the condensation reaction between thiourea and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Esters or ethers of the phenolic hydroxyl groups.

Scientific Research Applications

(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea involves its interaction with various molecular targets. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, while the thiourea core can interact with metal ions and other electrophilic species. These interactions can modulate biological pathways, such as oxidative stress response and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: These compounds also contain sulfur and exhibit similar chemical reactivity.

    Imidazole Derivatives: Known for their biological activity and structural similarity to thiourea compounds.

    Quinazolinones: These compounds share some pharmacological properties with (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea.

Uniqueness

This compound is unique due to its specific combination of phenolic and thiourea functionalities, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and application.

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea

InChI

InChI=1S/C15H12N2O4S/c18-11-3-1-9(13(20)5-11)7-16-15(22)17-8-10-2-4-12(19)6-14(10)21/h1-8,18-21H/b16-7+,17-8+

InChI Key

MVLZORBEWYFNSB-GDWCLCACSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/C(=S)/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NC(=S)N=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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